Bismuth nitrate pentahydrate

Catalog No.
S664060
CAS No.
10035-06-0
M.F
BiH3NO4
M. Wt
290.009 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth nitrate pentahydrate

CAS Number

10035-06-0

Product Name

Bismuth nitrate pentahydrate

IUPAC Name

bismuth;trinitrate;pentahydrate

Molecular Formula

BiH3NO4

Molecular Weight

290.009 g/mol

InChI

InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

KGBVMWCTHTTWQW-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3]

Synonyms

Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth;

Canonical SMILES

[N+](=O)(O)[O-].O.[Bi]

The exact mass of the compound Bismuth nitrate pentahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) is a highly versatile, bench-stable, and water-tolerant Bi(III) precursor widely procured for advanced materials synthesis and green organic catalysis. Unlike many transition metal halides, it is a low-toxicity, inexpensive crystalline solid that exhibits excellent solubility in dilute acids, glycerol, and acetic acid, making it an ideal starting material for scalable sol-gel and hydrothermal workflows [1]. In industrial and research settings, it is primarily selected to synthesize phase-pure bismuth-based semiconductors (such as monoclinic BiVO4) and to serve as a highly efficient, moisture-tolerant Lewis acid catalyst that replaces hazardous or highly corrosive liquid alternatives [2].

Generic substitution of bismuth nitrate pentahydrate with other bismuth sources or conventional Lewis acids frequently results in process failure or severe handling complications [1]. Substituting with bismuth chloride (BiCl3) introduces extreme hygroscopicity and causes rapid, uncontrolled hydrolysis in aqueous media, which ruins the size distribution and morphology of synthesized nanomaterials[2]. Conversely, attempting to use bismuth oxide (Bi2O3) as a precursor fails in mild sol-gel processes because it requires highly corrosive concentrated acids for dissolution, precluding the use of sensitive organic complexing agents[3]. Furthermore, replacing it with traditional Lewis acids like aluminum chloride (AlCl3) in catalytic workflows introduces severe moisture sensitivity, requiring strictly anhydrous conditions that inflate processing costs and complicate scale-up [4].

Aqueous Hydrolysis Control in Nanomaterial Synthesis

In the aqueous synthesis of bismuth-based nanostructures such as bismuth oxyhalides (BiOX), the choice of precursor dictates nucleation kinetics. Bismuth chloride undergoes rapid, uncontrolled precipitation upon contact with free water or halide ions, leading to heterogeneous nucleation and bulk agglomeration[1]. In contrast, bismuth nitrate pentahydrate allows for controlled hydrolysis via pH adjustment or weak ligand complexation, enabling the precise growth of ultrathin 2D nanosheets and uniform nanoplates [2].

Evidence DimensionAqueous nucleation and precipitation control
Target Compound DataControlled hydrolysis yielding uniform 2D nanoplates/nanosheets
Comparator Or BaselineBiCl3 (Rapid, uncontrolled precipitation and heterogeneous nucleation)
Quantified DifferenceEnables tunable nucleation rates vs. immediate uncontrolled precipitation
ConditionsAqueous precipitation at room temperature to 150 °C

Procuring the nitrate form is essential for manufacturers requiring strict batch-to-batch reproducibility in nanoparticle morphology and size distribution.

Precursor Solubility and Mild Processing Compatibility

Bismuth nitrate pentahydrate offers a distinct processing advantage over bismuth oxide due to its superior solubility profile. While Bi2O3 requires harsh, concentrated strong acids for complete dissolution, Bi(NO3)3·5H2O readily dissolves in dilute nitric acid (e.g., 2 M HNO3), acetic acid, and glycerol [1]. This allows the initial precursor solutions to be maintained at a much milder pH (e.g., pH 4.5), which is critical when utilizing organic complexing agents like citric acid or polyethylene glycol (PEG) in sol-gel syntheses that would otherwise degrade in concentrated acids[2].

Evidence DimensionSolvent requirement for complete precursor dissolution
Target Compound DataSoluble in dilute acids (e.g., 2 M HNO3), acetic acid, and glycerol
Comparator Or BaselineBi2O3 (Requires concentrated strong acids)
Quantified DifferenceAllows processing at significantly higher, milder pH levels (e.g., pH 4.5 vs < pH 1)
ConditionsSol-gel and hydrothermal precursor preparation at ambient conditions

Eliminates the need for highly corrosive handling protocols and expands compatibility with organic structure-directing agents.

Catalytic Moisture Tolerance and Yield in Organic Synthesis

As a Lewis acid catalyst for multicomponent organic reactions (such as the Hantzsch synthesis of 1,4-dihydropyridines), bismuth nitrate pentahydrate significantly outperforms traditional metal chlorides. While catalysts like AlCl3 or BiCl3 are highly moisture-sensitive and rapidly deactivate or hydrolyze in the presence of water, Bi(NO3)3·5H2O acts as a water-tolerant catalyst [1]. It consistently delivers excellent product yields (often >90%) even when using water as a green solvent or co-solvent under mild heating (70–80 °C), eliminating the need for inert atmospheres or strictly anhydrous solvents [2].

Evidence DimensionCatalytic yield and environmental tolerance
Target Compound Data>90% yield in aqueous or semi-aqueous conditions
Comparator Or BaselineAlCl3 (Rapid deactivation/hydrolysis in moisture)
Quantified DifferenceMaintains >90% catalytic efficiency in water, whereas AlCl3 requires strictly anhydrous conditions
ConditionsMulticomponent organic synthesis (e.g., Hantzsch reaction) at 70–80 °C

Drastically lowers the cost and complexity of industrial-scale organic synthesis by removing the requirement for strict moisture exclusion.

Reagent Safety and Regioselectivity in Aromatic Nitration

In the nitration of aromatic compounds such as anilines, bismuth nitrate pentahydrate serves as a highly effective, solid-state nitrating agent that replaces hazardous liquid acid mixtures. Traditional nitration using concentrated HNO3/H2SO4 is highly corrosive, poses severe safety risks, and often leads to over-oxidation [1]. Conversely, using Bi(NO3)3·5H2O provides a safe, weighable solid alternative that achieves 50–96% yields with high ortho-regioselectivity under mild conditions, avoiding the generation of massive amounts of hazardous acid waste [2].

Evidence DimensionReagent safety and reaction yield
Target Compound Data50–96% yield using a bench-stable solid reagent
Comparator Or BaselineHNO3/H2SO4 mixture (Highly corrosive, prone to over-oxidation)
Quantified DifferenceEliminates the use of concentrated liquid strong acids while maintaining competitive regioselective yields
ConditionsNitration of anilines under mild reflux or mechanochemical conditions

Significantly improves laboratory and plant safety while simplifying post-reaction workup and hazardous waste disposal.

Synthesis of Monoclinic BiVO4 Photocatalysts

Bismuth nitrate pentahydrate is the preferred precursor for synthesizing high-performance monoclinic bismuth vanadate (BiVO4) via hydrothermal or sol-gel routes. Its ability to dissolve in dilute nitric acid allows for controlled co-precipitation with vanadium precursors, yielding phase-pure materials with high surface areas and optimized band gaps (~2.4 eV) for visible-light-driven water splitting and pollutant degradation [1].

Green Lewis Acid Catalysis for Multicomponent Reactions

Due to its exceptional moisture tolerance, this compound is highly recommended for industrial organic synthesis requiring Lewis acid catalysis, such as the Biginelli or Hantzsch reactions. It allows manufacturers to switch from volatile, anhydrous organic solvents to water or ethanol-based systems, maintaining >90% yields while eliminating the handling costs associated with moisture-sensitive catalysts like AlCl3 [2].

Safe Nitration of Aromatic Intermediates

In pharmaceutical and fine chemical manufacturing, bismuth nitrate pentahydrate is utilized as a solid, easily handled nitrating agent for aromatic rings (e.g., anilines and phenols). It replaces the highly corrosive and hazardous nitric/sulfuric acid mixtures, offering a safer, highly regioselective pathway that simplifies downstream purification and minimizes hazardous acid waste generation [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.98661 g/mol

Monoisotopic Mass

289.98661 g/mol

Heavy Atom Count

6

UNII

FO2ICY167B

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (46.08%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (99.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

10035-06-0

Dates

Last modified: 08-15-2023

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